2-Methyl-5-nitrobenzenesulfonyl fluoride
Description
2-Methyl-5-nitrobenzenesulfonyl fluoride (CAS: Not explicitly listed in evidence; structurally analogous to chloride derivative 121-02-8) is a sulfonyl fluoride derivative featuring a methyl group at the 2-position and a nitro group at the 5-position on the benzene ring.
Properties
IUPAC Name |
2-methyl-5-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIHYWIICFLCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299915 | |
| Record name | 2-methyl-5-nitrobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-53-2 | |
| Record name | NSC133676 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-nitrobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 453-53-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with a fluoride source under suitable conditions . The reaction conditions often include the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for 2-Methyl-5-nitrobenzenesulfonyl fluoride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions.
Amino Derivatives: Formed from reduction of the nitro group.
Carboxylic Acids: Formed from oxidation of the methyl group.
Scientific Research Applications
Medicinal Chemistry
MNSF serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows it to function as a potent electrophile, making it suitable for covalent modification of biological targets such as proteins and enzymes.
Case Study: Antibacterial Activity
Recent research indicates that MNSF derivatives exhibit significant antibacterial properties, particularly against drug-resistant pathogens. For instance, a study demonstrated that aromatic sulfonyl fluorides with a nitro group in the ortho position, including MNSF, showed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii .
Table 1: Antibacterial Activity of MNSF Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| MNSF | 5.15 | E. coli |
| Compound 2 (ortho-nitro derivative) | 0.66 | Kanamycin-resistant E. coli |
| Compound 2 (ortho-nitro derivative) | 21 | A. baumannii |
| Compound 2 (ortho-nitro derivative) | 5.28 | MRSA |
This data highlights the potential of MNSF derivatives as scaffolds for developing new antibiotics, particularly in light of the global health crisis posed by antibiotic resistance.
Organic Synthesis
MNSF is utilized as an intermediate in organic synthesis, particularly in the development of complex organic molecules. Its sulfonyl fluoride group can participate in various reactions, including nucleophilic substitutions and deoxyfluorination processes.
Synthetic Routes
Research has outlined several efficient synthetic methods for arylsulfonyl fluorides like MNSF, which facilitate late-stage functionalization of complex molecules . These methods are essential for the rapid development of new compounds with desired biological activities.
Biological Studies
The compound has been employed in biological studies to investigate the effects of nitrobenzenesulfonyl groups on biological systems. Its ability to selectively react with protein targets makes it a valuable tool for probing biochemical pathways.
Case Study: Protease Inhibition
MNSF derivatives have been shown to act as effective protease inhibitors, which are crucial for regulating various physiological processes . The covalent modification of serine proteases by sulfonyl fluorides can lead to significant alterations in enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrobenzenesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable sulfonamide, sulfonate, or sulfonate ester linkages . This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₇H₆FNO₄S (inferred from chloride derivative C₇H₆ClNO₄S).
- Synthesis : Typically derived via sulfonation of paranitrotoluene with chlorosulfonic acid, followed by fluorination.
- Applications : Sulfonyl fluorides are reactive electrophiles used in protein modification (e.g., tyrosine-specific labeling) and kinase inhibitor synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-methyl-5-nitrobenzenesulfonyl fluoride with structurally related sulfonyl halides and derivatives:
Reactivity Differences
- Electrophilicity : Sulfonyl fluorides (e.g., p-nitrobenzenesulfonyl fluoride) exhibit slower hydrolysis than chlorides, making them suitable for aqueous reactions. The methyl group in 2-methyl-5-nitrobenzenesulfonyl derivatives enhances steric hindrance, slightly reducing reactivity compared to unsubstituted analogues.
- Selectivity: The nitro group at the 5-position directs electrophilic substitution reactions, while the methyl group stabilizes intermediates in hydrogenation steps (e.g., conversion to 2-methyl-5-aminobenzenesulfonamide).
Research Findings and Limitations
- Protein Labeling : p-Nitrobenzenesulfonyl fluoride modifies tyrosine residues in Ca²⁺-dependent enzymes, with inactivation rates correlating with residue accessibility. The methyl-nitro analogue may exhibit similar selectivity but requires validation.
- Synthetic Challenges : Fluorination of sulfonyl chlorides to sulfonyl fluorides often requires specialized reagents (e.g., KF or AgF), which are less commonly reported in the evidence compared to chloride-based syntheses.
Biological Activity
2-Methyl-5-nitrobenzenesulfonyl fluoride (CAS Number: 281130) is a sulfonyl fluoride compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₆FNO₄S
- Molecular Weight : 195.19 g/mol
The compound features a nitro group at the 5-position and a sulfonyl fluoride group, which enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, likely due to its ability to interact with essential bacterial enzymes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action involves the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- Increased caspase-3 activity : Indicative of apoptosis.
- Cell cycle arrest at G1 phase : Suggesting interference with cell proliferation.
The biological activity of this compound can be attributed to its electrophilic sulfonyl fluoride group, which can react with nucleophiles in biological systems. This reactivity allows it to modify proteins and enzymes, thereby disrupting their normal functions.
Interaction with Enzymes
The compound has been shown to selectively inhibit serine proteases, which play crucial roles in various physiological processes. The inhibition mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the active site serine residue of the enzyme.
Research Findings
Recent studies highlight the versatility of this compound in synthetic chemistry and biological applications:
- Synthesis Applications : It serves as an effective building block for synthesizing more complex molecules, including pharmaceuticals.
- Potential Therapeutic Uses : Ongoing research is exploring its use in developing new antimicrobial agents and anticancer therapies.
Q & A
Q. How can computational modeling predict reactivity in novel derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
